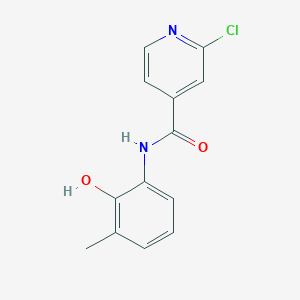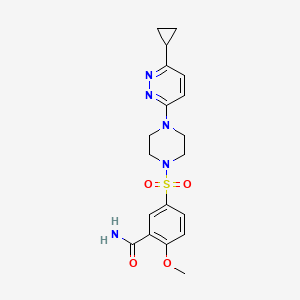
2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide is a chemical compound with potential applications in scientific research. It is a pyridine derivative with a chloro-substituted carboxamide group and a hydroxyl group attached to a methylphenyl ring. This compound has been synthesized using various methods and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinases such as c-Src and Abl, which play a crucial role in cell proliferation and differentiation. It also inhibits histone deacetylases, leading to the accumulation of acetylated histones and transcriptional activation of various genes. This compound has also been shown to inhibit the activity of various signaling pathways such as PI3K/Akt and MAPK/ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of tyrosine kinases and histone deacetylases. It also inhibits the migration and invasion of cancer cells by inhibiting the activity of various signaling pathways. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide in lab experiments include its potent inhibitory activity against various enzymes and signaling pathways, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide. One of the potential directions is the development of this compound as a potential drug candidate for the treatment of various cancers and inflammatory diseases. Another direction is the identification of its molecular targets and signaling pathways, which can help in understanding its mechanism of action and potential applications in various cellular processes. Additionally, the synthesis and characterization of its analogs and derivatives can lead to the discovery of more potent and selective inhibitors of various enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide has been reported in various research studies. One of the commonly used methods involves the reaction of 2-chloronicotinoyl chloride with 2-hydroxy-3-methylbenzamide in the presence of a base such as triethylamine. The reaction mixture is then refluxed in an organic solvent such as dichloromethane or chloroform to yield the desired product. Other methods include the use of different reagents and solvents, but the basic reaction mechanism remains the same.
Applications De Recherche Scientifique
2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit inhibitory activity against various enzymes such as tyrosine kinases and histone deacetylases, making it a potential candidate for drug development. It has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been used as a tool compound for studying the role of various signaling pathways in cellular processes.
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-3-2-4-10(12(8)17)16-13(18)9-5-6-15-11(14)7-9/h2-7,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIPVANSHZUAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2610685.png)

![(2-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2610688.png)
![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone](/img/structure/B2610689.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2610693.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2610694.png)

![N~4~-(4-fluorophenyl)-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2610697.png)

![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2610700.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2610701.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2610703.png)
